Tetrahydrocucurbitacin I
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Overview
Description
Tetrahydrocucurbitacin I is a naturally occurring tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family. This compound is known for its potent biological activities, including anti-inflammatory, anticancer, and hepatoprotective properties . It is part of the larger group of cucurbitacins, which have been studied extensively for their medicinal potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrocucurbitacin I typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the reduction of cucurbitacin I using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots and fruits of Cucurbitaceae plants, remains a viable method. The extraction process involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrocucurbitacin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form ketones, enhancing the compound’s biological activity.
Reduction: Reduction reactions, such as hydrogenation, are used to convert cucurbitacin I to this compound.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure to study its biological effects.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) with Pd/C as a catalyst is frequently employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, ketonated, and halogenated derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Tetrahydrocucurbitacin I has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of tetracyclic triterpenoids.
Biology: Its potent biological activities make it a valuable tool for studying cell signaling pathways and gene expression.
Mechanism of Action
Tetrahydrocucurbitacin I is compared with other cucurbitacins, such as cucurbitacin B, D, and E:
Cucurbitacin B: Known for its strong anticancer properties, but with higher toxicity.
Cucurbitacin D: Similar anticancer effects but less potent than this compound.
Cucurbitacin E: Exhibits anti-inflammatory and anticancer activities, but with different molecular targets.
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to other cucurbitacins .
Comparison with Similar Compounds
- Cucurbitacin B
- Cucurbitacin D
- Cucurbitacin E
- Dihydrocucurbitacin B
Conclusion
Tetrahydrocucurbitacin I is a compound of significant interest due to its diverse biological activities and potential applications in medicine and industry. Its unique properties and mechanisms of action make it a valuable subject for ongoing research.
Properties
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23,31-32,36-37H,10-15H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMUUFDDBRYVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CCC(C)(C)O)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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